N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-22-13-8-12-15(9-14(13)23-2)24-17(19-12)20-16(21)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFYTDFPWLIOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several benzothiazole-acetamide derivatives. Key comparisons include:
Key Observations:
- Substituent Position and Electronic Effects: The 5,6-dimethoxy groups on the target compound’s benzothiazole ring contrast with the 6-CF₃ group in BTA and patent compounds. The 4-fluorophenyl group in the target compound and ’s analog suggests a preference for para-substitution, which minimizes steric hindrance and optimizes hydrophobic interactions.
Biological Activity:
- BTA (pIC₅₀ = 7.8) demonstrates higher CK-1δ inhibitory activity than other analogs, likely due to the synergistic effects of 3,4,5-trimethoxyphenyl and 6-CF₃ groups . The target compound’s dimethoxy and 4-fluoro groups may offer moderate activity, though empirical data are lacking.
- The 4-Cl-substituted benzothiazole in exhibits antifungal properties, highlighting the role of halogen substituents in targeting microbial enzymes .
- The target compound’s analogous structure may adopt a similar conformation.
Binding Interactions and Computational Analysis
- GlideXP Scores: BTA’s GlideXP score of −3.78 kcal/mol reflects moderate binding to CK-1δ. The target compound’s dimethoxy and 4-fluoro groups may yield comparable or lower scores due to reduced electron-withdrawing effects compared to CF₃ .
- Hydrogen Bonding: ’s compound utilizes N–H⋯O and O–H⋯N interactions for crystal packing, suggesting that acetamide derivatives rely on hydrogen bonding for stability and target engagement .
Physicochemical Properties
- Solubility: The methylsulfonyl group in ’s analog enhances solubility compared to methoxy or CF₃ substituents, which are more hydrophobic .
- Metabolic Stability: CF₃ and methylsulfonyl groups may improve resistance to oxidative metabolism, whereas methoxy groups could increase susceptibility to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
